- Recycling a Borate Complex for Synthesis of Polycarbonate Polyols: Towards an Environmentally Friendly and Cost-Effective ProcessChemSusChem, 2020, 13(18), 5080-5087,
Cas no 57-13-6 (Urea)

Urea Chemical and Physical Properties
Names and Identifiers
-
- Urea
- Carbamide
- Urea solution
- Urea, USP Grade Carbamide, USP Grade
- Urea, MB Grade (1.12007)
- Urea (Medical)
- Urea-12C
- 10-Hydroxy-2-trans-Decenoic Acid
- Urea [for Biochemical Research]
- The urea
- Activator OT Urea
- UREA, 8M SOLUTION
- Urea Medication Grade
- Basodexan
- Carbonyl diaMide
- diaminomethanal
- Harnstoff
- Hyanit
- KeratinaMin
- Nutraplus
- Ureaphil
- Urepearl
- UREUM
- Carbonyl diamine
- Sulfur coated urea
- Analysis of pure urea
- a,5,9,15,24,30,34,41,45,51,60,66,70,75,84,92-Hexadecaethyl-27,63-dimethoxy-1a,4,10,14,25,29,35,40,46
- Urea,carbamide
- Urea,AR
-
- MDL: MFCD00008022
- Inchi: 1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)
- InChI Key: XSQUKJJJFZCRTK-UHFFFAOYSA-N
- SMILES: NC(N)=O
- BRN: 635724
Computed Properties
- Exact Mass: 60.03240
- Monoisotopic Mass: 60.032363
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 4
- Rotatable Bond Count: 0
- Complexity: 29
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 2186.9
- Surface Charge: 0
- XLogP3: -1.4
- Tautomer Count: 2
- Topological Polar Surface Area: 69.1
Experimental Properties
- Color/Form: White, odorless, odorless crystals or powders
- Density: 1.335 g/mL at 25 °C(lit.)
- Melting Point: 132-135 °C (lit.)
- Boiling Point: 196.6°C at 760 mmHg
- Flash Point: 72.7℃
- Refractive Index: n20/D 1.40
- PH: 8.0-10.0 (20℃, 8M in H2O)
- Solubility: H2O: 8 M at 20 °C
- Water Partition Coefficient: 1080 g/L (20 ºC)
- Stability/Shelf Life: Substances to be avoided include strong oxidizing agents. Protect from moisture.
- PSA: 69.11000
- LogP: 0.42440
- Sensitiveness: Sensitive to humidity
- Solubility: It is easily soluble in water, ethanol and benzene. 1g of the product can be dissolved in 1ml, 10ml95% ethanol, 1ml95% boiling ethanol, 20ml absolute ethanol, 6ml methanol and 2ml glycerol. Slightly soluble in ether, insoluble in chloroform.
- Merck: 9867
- pka: 0.10(at 25℃)
- Color/Form: 40 % (w/v) in H2O
Urea Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H316,H320,
- Warning Statement: P264,P305+P351+P338 ,P332+P313 ,P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:1
- Hazard Category Code: R40: limited evidence for its carcinogenic role. R36/37/38: irritating to eyes, respiratory tract and skin.
- Safety Instruction: S26-S36-S24/25
- RTECS:YR6250000
-
Hazardous Material Identification:
- Storage Condition:2-8°C
- TSCA:Yes
- Risk Phrases:R36/37/38-R40
- Safety Term:S26-S36-S24/25
Urea Customs Data
- HS CODE:3102100001
- Customs Data:
China Customs Code:
3102100001
Urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19456-0.5g |
urea |
57-13-6 | 95% | 0.5g |
$21.0 | 2023-09-17 | |
Enamine | EN300-19456-100.0g |
urea |
57-13-6 | 95% | 100.0g |
$67.0 | 2023-07-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1083146-1kg*12 |
Urea |
57-13-6 | 98% | 1kg*12 |
¥840.00 | 2024-05-08 | |
Ambeed | A643755-5g |
Urea |
57-13-6 | 99+% | 5g |
$5.00 | 2021-07-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R050179-2.5kg |
Urea |
57-13-6 | 99% | 2.5kg |
¥301 | 2024-05-22 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1706698-200MG |
57-13-6 | 200MG |
¥3199.48 | 2023-04-12 | |||
City Chemical | U3558-1KG |
Urea |
57-13-6 | ACS,Reagent | 1kg |
$47.98 | 2022-05-17 | |
Oakwood | 044699-25g |
Urea |
57-13-6 | 99% | 25g |
$12.00 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U35142-500g |
Urea |
57-13-6 | 500g |
¥58.0 | 2021-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U35140-500g |
Urea |
57-13-6 | 500g |
¥46.0 | 2021-09-07 |
Urea Production Method
Synthetic Circuit 1
Synthetic Circuit 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; 24 h, 110 °C
- New Insights into the Characterization of 'Insoluble Black HCN Polymers'Chemistry & Biodiversity, 2012, 9(1), 25-40,
Synthetic Circuit 3
1.2 Reagents: Triethanolamine ; pH 8
- Preparation of Encapsulated Breakers for Polymer Gels and Evaluation of Their PropertiesGels (2023, Gels (2023), 9(5), 387 | Language: English, Database: CAplus and MEDLINE, 387 | Language: English, Database: CAplus and MEDLINE,
Synthetic Circuit 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7.5, 45 °C
- Flame retardant research on innovative lightweight wood-plastic compositesJournal of Applied Polymer Science (2023, Journal of Applied Polymer Science (2023), 140(25), e53965 | Language: English, Database: CAplus, e53965 | Language: English, Database: CAplus,
Synthetic Circuit 5
1.2 Reagents: Formic acid ; pH 8.2 - 8.6, 90 °C; 1 h, pH 4.6 - 4.8, 80 °C
- Developing carbon dots as green modifiers for improving the bonding performance of low-molar-ratio urea-formaldehyde resinInternational Journal of Adhesion and Adhesives (2023, International Journal of Adhesion and Adhesives (2023), 125, 103416 | Language: English, Database: CAplus, 103416 | Language: English, Database: CAplus,
Synthetic Circuit 6
Synthetic Circuit 7
1.2R:Cl3CCO2H
- Construction of a food-grade arginase expression system and its application in L-ornithine production with whole cell biocatalystProcess Biochemistry (Oxford, 2018, 73, 94-101,
Synthetic Circuit 8
1.2 Reagents: Formic acid Solvents: Water ; 2 h, pH 4.8
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 7.8
- Formation of a conductive network in urea-formaldehyde/carbon nanotube composite foams for electromagnetic shieldingPolymer International (2023, Polymer International (2023), 72(8), 711-719 | Language: English, Database: CAplus, 711-719 | Language: English, Database: CAplus,
Synthetic Circuit 9
- Evaluation of landfill leachate biodegradability using IOT through geotracking sensor based drone surveyingEnvironmental Research (2023, Environmental Research (2023), 236(Part_2), 116883 | Language: English, Database: CAplus and MEDLINE, 116883 | Language: English, Database: CAplus and MEDLINE,
Synthetic Circuit 10
- Solvent effect of microcapsules endows self-lubricating polymer composites with wear in-situ self-healing functionColloids and Surfaces, Colloids and Surfaces, A: Physicochemical and Engineering Aspects (2023), 676(Part_A), 132158 | Language: English, Database: CAplus, 132158 | Language: English, Database: CAplus,
Synthetic Circuit 11
- The characterizations of nanofluid type urea formaldehyde resinsInternational Journal of Adhesion and Adhesives (2023, International Journal of Adhesion and Adhesives (2023), 126, 103451 | Language: English, Database: CAplus, 103451 | Language: English, Database: CAplus,
Synthetic Circuit 12
- Preparation and properties of modified ammonium polyphosphate synergistic with tris(2-hydroxyethyl) isocynurate for flame-retardant LDPEe-Polymers (2023, e-Polymers (2023), 23(1), 20230023 | Language: English, Database: CAplus, 20230023 | Language: English, Database: CAplus,
Synthetic Circuit 13
- Thermal degradation kinetics of high-performance urea-formaldehyde resin prepared by replacing partial urea with soybean processing residueJournal of Applied Polymer Science (2023, Journal of Applied Polymer Science (2023), 140(31), e54224 | Language: English, Database: CAplus, e54224 | Language: English, Database: CAplus,
Synthetic Circuit 14
- Fabrication of robust superhydrophobic microcapsule-based composite coating with self-healing and anti-scaling propertiesColloids and Surfaces, Colloids and Surfaces, A: Physicochemical and Engineering Aspects (2023), 671, 131655 | Language: English, Database: CAplus, 131655 | Language: English, Database: CAplus,
Synthetic Circuit 15
1.2 Reagents: Citric acid ; 1 h, acidified, 60 °C; 60 °C → 90 °C; 2 h, 90 °C
- Phase Change Microcapsule Composite Material with Intelligent Thermoregulation Function for Infrared CamouflagePolymers (Basel, Polymers (Basel, Switzerland) (2023), 15(14), 3055 | Language: English, Database: CAplus and MEDLINE, 3055 | Language: English, Database: CAplus and MEDLINE,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
- Preparation of double-core microcapsules and tribological properties of epoxy compositesTribology International (2023, Tribology International (2023), 186, 108597 | Language: English, Database: CAplus, 108597 | Language: English, Database: CAplus,
Synthetic Circuit 19
- Effect of montmorillonite activation method on formaldehyde content in urea-formaldehyde compositesInternational Journal of Adhesion and Adhesives (2023, International Journal of Adhesion and Adhesives (2023), 124, 103390 | Language: English, Database: CAplus, 103390 | Language: English, Database: CAplus,
Synthetic Circuit 20
1.2 Reagents: Citric acid , Poly(vinyl alcohol) ; 2 h, pH 2.5, 80 °C
- Preparation of Aloe-Emodin Microcapsules and Its Effect on Antibacterial and Optical Properties of Water-Based CoatingPolymers (Basel, Polymers (Basel, Switzerland) (2023), 15(7), 1728 | Language: English, Database: CAplus and MEDLINE, 1728 | Language: English, Database: CAplus and MEDLINE,
Urea Raw materials
Urea Preparation Products
- Uracil (66-22-8)
- 2-aminobutanedioic acid (617-45-8)
- propanedioic acid (141-82-2)
- 2,4,7(1H,3H,8H)-Pteridinetrione (2577-38-0)
- Pyrazine-2,5-diol (134434-28-9)
- Hydroxymalonic Acid (80-69-3)
- 2-Aminomalonic Acid Monopotassium Salt (1068-84-4)
- (2S)-2,5-diaminopentanoic acid (70-26-8)
- Malic acid (6915-15-7)
- Urea (57-13-6)
- Isobarbituric Acid (496-76-4)
- Hypoxanthine (68-94-0)
- Pyrimidine, 2,3,4,5-tetrahydro- (83921-18-0)
- 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (65-86-1)
- 2-hydroxyacetic acid (79-14-1)
- Adenine (73-24-5)
- Glycine (56-40-6)
- 5-Aminouracil (932-52-5)
- Guanine (73-40-5)
- butanedioic acid (110-15-6)
- 1H-Imidazole-2-thiol (872-35-5)
Urea Suppliers
Urea Related Literature
-
Wanchun Xiang,Qi Chen,Yiyuan Wang,Meijin Liu,Fuzhi Huang,Tongle Bu,Taishan Wang,Yi-Bing Cheng,Xiao Gong,Jie Zhong,Peng Liu,Xi Yao,Xiujian Zhao J. Mater. Chem. A 2017 5 5486
-
Sidra Amin,Aneela Tahira,Amber Solangi,Valerio Beni,J. R. Morante,Xianjie Liu,Mats Falhman,Raffaello Mazzaro,Zafar Hussain Ibupoto,Alberto Vomiero RSC Adv. 2019 9 14443
-
Archibald Clow,N. L. Helmrich Trans. Faraday Soc. 1940 35 685
-
Archibald Clow Trans. Faraday Soc. 1937 33 381
-
Sajal Kumar Patra,Kasturi Sahu,Bratati Patra,Dipak Kumar Sahoo,Sruti Mondal,Payel Mukherjee,Himansu S. Biswal,Sanjib Kar Green Chem. 2017 19 5772
-
Haishan Shi,Jing Zhang,Xiaoling Ye,Tingting Wu,Tao Yu,Jiandong Ye CrystEngComm 2019 21 5174
-
Archibald Clow Trans. Faraday Soc. 1938 34 457
-
Ala’a F. Eftaiha,Abdussalam K. Qaroush,Ahed W. Alsayyed,Feda’a Al-Qaisi,Fatima Alsoubani,Khaleel I. Assaf Phys. Chem. Chem. Phys. 2020 22 11829
-
Ala’a F. Eftaiha,Abdussalam K. Qaroush,Ahed W. Alsayyed,Feda’a Al-Qaisi,Fatima Alsoubani,Khaleel I. Assaf Phys. Chem. Chem. Phys. 2020 22 11829
-
Qi Wang,Liang Han,Yutong Wang,Zhong He,Qingtong Meng,Shiqing Wang,Ping Xiao,Xilai Jia RSC Adv. 2022 12 20640
Additional information on Urea
Urea (CAS No. 57-13-6): A Multifunctional Compound in Chemical, Biological, and Pharmaceutical Applications
Urea (CAS No. 57-13-6), a carbonic diamide with the chemical formula (NH₂)₂CO, is one of the most extensively studied compounds in the chemical sciences. Its molecular structure, characterized by a central carbonyl group flanked by two amine groups, enables versatile reactivity and solubility properties. As a naturally occurring metabolite in mammals, urea plays a critical role in nitrogen excretion, but its synthetic production since the early 19th century has expanded its utility across industries. Recent advancements have further solidified its position as an essential component in pharmaceutical formulations, biomedical research tools, and sustainable industrial processes.
In biological systems, urea’s physiological significance remains central to understanding metabolic pathways. The urea cycle, first elucidated in the late 20th century, continues to be a focus of modern research due to its implications for inherited disorders such as ornithine transcarbamylase deficiency. Current studies published in Nature Metabolism (2023) reveal novel mechanisms linking urea levels to cellular stress responses, particularly under hypoxic conditions where it acts as an osmolyte stabilizing protein structures. This discovery has opened new avenues for therapeutic interventions targeting metabolic dysfunctions associated with chronic diseases like type 2 diabetes and cardiovascular disorders.
The pharmaceutical industry leverages urea’s unique properties through innovative drug delivery systems. Recent work from the University of Cambridge (2024) demonstrates that urea-based formulations enhance transdermal absorption of poorly soluble drugs by transiently disrupting lipid bilayers without causing skin irritation. These findings are particularly impactful for delivering corticosteroids and antifungal agents through topical applications, achieving therapeutic efficacy while minimizing systemic side effects. In oncology research, urea derivatives have been incorporated into nanostructured lipid carriers, improving the bioavailability of chemotherapeutic agents such as paclitaxel by up to 40% according to preclinical studies.
In dermatological applications, urea’s keratolytic and moisturizing effects are increasingly optimized through advanced chemical modifications. A landmark clinical trial reported in the Journal of Investigative Dermatology (Q1 2024) evaluated sustained-release urea gels for treating ichthyosis vulgaris. The study showed that microencapsulated urea formulations maintained effective hydration levels for 72 hours post-application compared to conventional creams lasting only 8 hours. Such innovations address long-standing challenges in managing chronic skin conditions while adhering to safety standards established by recent EU cosmetics regulations emphasizing low irritancy profiles.
The field of medicinal chemistry continues to explore urea’s potential as a scaffold for small molecule drug design. Researchers at MIT (published July 2024) developed a computational model predicting how substituent patterns on urea backbones influence binding affinity toward protein-protein interaction sites—a major challenge in modern drug discovery. Their work identified novel urea derivatives with nanomolar IC₅₀ values against cancer-associated kinases, representing significant progress toward developing targeted therapies with improved selectivity.
In agricultural science, urea remains pivotal but is now being paired with advanced delivery technologies to reduce environmental impact. A collaborative study between Purdue University and AgriTech Solutions (published April 2024) introduced polymer-coated slow-release urea granules that suppress ammonia volatilization by over 65%. This innovation aligns with global sustainability goals while maintaining crop yield improvements documented since the compound’s initial agricultural applications over half a century ago.
The synthesis of CAS No. 57-13-6 has undergone transformative efficiency gains through catalytic process optimization highlighted in Catalysis Today (March 2024). New heterogeneous catalyst systems using mesoporous silica supports achieve yields exceeding 98% under ambient conditions—a stark contrast to traditional high-pressure ammonia carbamylation methods requiring elevated temperatures above 180°C. These advances not only reduce energy consumption but also enable on-demand production scenarios for specialized biomedical applications.
Innovative uses continue to emerge from interdisciplinary research: Urea’s ability to form inclusion complexes with cyclodextrins has been exploited for stabilizing biopharmaceuticals during lyophilization processes as shown in recent work from ETH Zurich (September 2024). By acting as a cryoprotectant during freeze-drying cycles below -40°C, it prevents protein denaturation more effectively than trehalose while maintaining cost advantages critical for large-scale biologic production.
Clinical pharmacology is re-evaluating traditional uses through modern analytical techniques—NMR spectroscopy studies at Stanford University (November 2024) revealed unexpected interactions between oral urea supplements and gut microbiota metabolites that modulate inflammatory responses in colitis models. This finding challenges historical views on nitrogen metabolism pathways and suggests potential new indications requiring further Phase II clinical trials.
Safety evaluations remain rigorous despite its widespread use: Recent toxicokinetic studies published in Toxicological Sciences (January 2024) employed high-resolution mass spectrometry to characterize metabolic profiles across species exposed to industrial-grade CAS No. 57-13-6 formulations under occupational settings. The results reaffirmed its low toxicity profile when used within recommended exposure limits established by OSHA guidelines updated this year.
The compound’s role in analytical chemistry is expanding through novel derivatization strategies presented at the ACS National Meeting (August 2024). Urea adduct formation with free amino groups now enables precise quantification of peptides via MALDI-ToF mass spectrometry at concentrations previously undetectable—this advancement is revolutionizing proteomic analyses critical for biomarker discovery programs targeting neurodegenerative diseases.
In materials science applications, researchers at KAIST demonstrated self-healing polymer networks incorporating urethane linkages derived from CAS No. 57-13-6 precursors (published June 2024). These polymers exhibit mechanical recovery efficiencies exceeding conventional systems when exposed to humidity levels above RH=85%, leveraging urea’s inherent hydrogen bonding capacity for smart material design.
Ongoing investigations into its role as an intracellular osmolyte have uncovered surprising neuroprotective effects under hyperosmotic conditions according to findings from Johns Hopkins School of Medicine (October 2024). Experiments using induced pluripotent stem cells showed that moderate extracellular urea concentrations activate Nrf₂ signaling pathways promoting antioxidant defenses without triggering osmotic stress responses observed at higher concentrations—this opens promising therapeutic directions for neurodegenerative conditions.
Eco-friendly solvent systems continue leveraging CAS No. 57-13-6 due to its biodegradability: A joint venture between BASF and GreenSolvents Inc developed aqueous urea solutions capable of dissolving lignocellulosic biomass at temperatures below boiling point (Biomass Conversion and Biorefinery, February 2024). This breakthrough reduces energy requirements by ~40% compared to conventional pretreatment methods while enabling efficient monomer extraction suitable for bio-based polymer synthesis.
In cosmetic formulation science, time-release mechanisms involving urea have been refined using microfluidic encapsulation techniques described in Cosmetics & Toiletries Journal. These innovations maintain optimal hydration gradients within stratum corneum layers over extended periods without compromising product stability—a key factor driving current market trends toward long-lasting skincare solutions with reduced application frequency requirements.
Biochemical assays continue benefiting from standardized CAS No. 57-13-6 solutions: Recent ISO standard updates incorporate improved purity specifications (>99%) ensuring consistent performance across enzyme activity measurements involving carbamoyltransferase enzymes critical for diagnostic testing platforms used globally today.

